molecular formula C19H20ClN3O5 B2567664 (4-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 1903400-84-9

(4-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2567664
CAS No.: 1903400-84-9
M. Wt: 405.84
InChI Key: MAUDPWGVJJXQFQ-UHFFFAOYSA-N
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Description

(4-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic compound that combines elements of piperazine, furan, and nicotinoyl groups. This compound is notable for its versatile chemical properties and its potential application in various fields, from pharmaceuticals to industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)piperazin-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. Common synthetic routes might include:

  • Preparation of the nicotinoyl derivative by chlorination and subsequent reaction with tetrahydrofuran-3-yl alcohol.

  • Coupling of the nicotinoyl derivative with piperazine under controlled conditions.

  • Incorporation of the furan-2-yl group via a final coupling or condensation reaction.

Industrial Production Methods: On an industrial scale, optimizing yield and purity is critical. Techniques such as continuous flow synthesis, use of high-throughput screening for reaction optimization, and leveraging catalytic processes can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The nicotinoyl and furan moieties may be susceptible to oxidative conditions, leading to hydroxylated or epoxidized products.

  • Reduction: Catalytic hydrogenation could potentially reduce certain functional groups within the molecule.

  • Substitution: Electrophilic and nucleophilic substitution reactions can modify the piperazinyl and furan moieties.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide.

  • Reduction: Palladium on carbon (Pd/C), sodium borohydride.

  • Substitution: Alkyl halides, acyl chlorides, under conditions like heat or catalytic presence.

Major Products: Products vary based on the type of reaction and conditions, yielding hydroxylated, hydrogenated, or substituted derivatives of the parent compound.

Scientific Research Applications

The scientific research applications of (4-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)piperazin-1-yl)(furan-2-yl)methanone are broad:

  • Chemistry: Utilized as a building block for synthesizing more complex molecules.

  • Biology: Potential inhibitor for specific enzymes or receptors, impacting various biological pathways.

  • Medicine: Investigated for therapeutic properties, including anti-inflammatory or anti-cancer activities.

  • Industry: Application in material science for developing new polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects can involve:

  • Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

  • Pathways Involved: May inhibit or activate biochemical pathways relevant to disease processes, cellular signaling, or metabolic functions.

Comparison with Similar Compounds

  • (4-(5-Chloro-6-(tetrahydrofuran-2-yl)nicotinoyl)piperazin-1-yl)(furan-3-yl)methanone

  • (4-(5-Chloro-6-(tetrahydrofuran-3-yl)nicotinoyl)piperazin-1-yl)(thiophene-2-yl)methanone

Conclusion

(4-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)piperazin-1-yl)(furan-2-yl)methanone is a compound of significant interest due to its diverse chemical properties and potential applications across various scientific domains. Its synthesis, reactions, and mechanism of action offer rich avenues for research and practical application.

Properties

IUPAC Name

[4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O5/c20-15-10-13(11-21-17(15)28-14-3-9-26-12-14)18(24)22-4-6-23(7-5-22)19(25)16-2-1-8-27-16/h1-2,8,10-11,14H,3-7,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUDPWGVJJXQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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